molecular formula C19H17NOS B11608558 (5Z)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11608558
M. Wt: 307.4 g/mol
InChI Key: PXSNONVRNYDKOZ-ATVHPVEESA-N
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Description

(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a compound that belongs to the thiazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-ethylbenzaldehyde with 4-methylphenylthiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the thiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(4-ETHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific substitution pattern on the thiazolone ring, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one

InChI

InChI=1S/C19H17NOS/c1-3-14-6-8-15(9-7-14)12-17-18(21)20-19(22-17)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3/b17-12-

InChI Key

PXSNONVRNYDKOZ-ATVHPVEESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C

Origin of Product

United States

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